5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione
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Overview
Description
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- can be achieved through a multicomponent reaction involving 1,3-diketones, 6-aminouracil, and aromatic aldehydes. This process can be carried out using a mechanochemical approach, which involves grinding the reactants together in a ball mill . This method is advantageous as it is catalyst-free and solvent-free, making it an environmentally friendly option.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and energy-efficient processes, can further optimize industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different physical and chemical properties compared to the parent compound.
Scientific Research Applications
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antitumor and antimicrobial properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- involves its interaction with various molecular targets. For instance, it can act as a DNA intercalator, inserting itself between the base pairs of DNA and disrupting the replication and transcription processes . This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Imidazo[4,5-g]quinazolines: These compounds are structurally related and have been studied for their potent inhibitory activities.
Uniqueness
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
Properties
CAS No. |
115705-71-0 |
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Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)11(19)8-10(12(9)20)16-6(2)18(4)14(8)22/h19-20H,1-4H3 |
InChI Key |
GZHHINGARPJZLW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
Canonical SMILES |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
Synonyms |
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- |
Origin of Product |
United States |
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